N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide
Overview
Description
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "NFA" and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of NFA is not well understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects
NFA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been shown to modulate the immune system and affect various signaling pathways in the body.
Advantages and Limitations for Lab Experiments
NFA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. Additionally, it exhibits a range of biochemical and physiological effects, making it a useful tool for researchers studying various biological processes.
However, there are also limitations to using NFA in lab experiments. It can be toxic at high concentrations, and its exact mechanism of action is not well understood. Additionally, it may not be effective in all biological systems, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on NFA. One area of interest is its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify its molecular targets in the body. Finally, there is a need for more studies to determine the optimal conditions for using NFA in lab experiments and to understand its limitations in different experimental systems.
Scientific Research Applications
NFA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a useful tool for researchers studying various biological processes.
properties
IUPAC Name |
N-[[3-(5-nitrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-5(14)10-4-7-11-9(12-18-7)6-2-3-8(17-6)13(15)16/h2-3H,4H2,1H3,(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOURBVJNDMXAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020949 | |
Record name | N-{[3-(5-Nitro-2-furyl)-1,2,4-oxadiazole-5-yl]-methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36133-88-7 | |
Record name | Acetamide, N-((3-(5-nitro-2-furyl)-1,2,4-oxazol-5-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036133887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[3-(5-Nitro-2-furyl)-1,2,4-oxadiazole-5-yl]-methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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